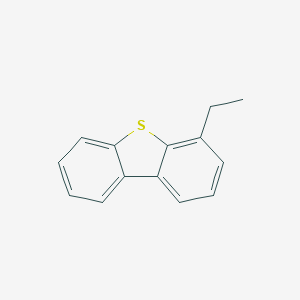

4-Ethyldibenzothiophene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12S/c1-2-10-6-5-8-12-11-7-3-4-9-13(11)15-14(10)12/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQANWUIWGKINGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80237913 | |

| Record name | 4-Ethyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89816-99-9 | |

| Record name | 4-Ethyldibenzothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089816999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethyldibenzothiophene and Its Derivatives

Established Synthetic Pathways for 4-Ethyldibenzothiophene

The introduction of alkyl groups onto the dibenzothiophene (B1670422) (DBT) skeleton can be challenging. While methods like Friedel-Crafts alkylation are often complex and result in a mixture of products, lithiation-based strategies have proven to be more effective for targeted synthesis. chemicalbook.com

Lithiation-Based Synthesis Routes

A prominent and effective method for the synthesis of 4-ethyldibenzothiophene involves a lithiation-based route. This strategy takes advantage of the reactivity of butyllithium (B86547) to selectively deprotonate the dibenzothiophene ring at the 4-position. chemicalbook.comwikipedia.org The resulting 4-lithiodibenzothiophene is a versatile intermediate that can react with various electrophiles.

In a key example, the reaction of 4-lithiodibenzothiophene with diethyl sulfate (B86663) serves as a direct method to introduce an ethyl group at the desired position, yielding 4-ethyldibenzothiophene. chemicalbook.com Diethyl sulfate is a potent ethylating agent used to form ethyl ethers, amines, and thioethers. wikipedia.org This reaction provides a controlled and specific pathway to the target compound.

Reaction Scheme:

Lithiation: Dibenzothiophene reacts with butyllithium to form 4-lithiodibenzothiophene.

Ethylation: The 4-lithiodibenzothiophene intermediate is then treated with diethyl sulfate to produce 4-ethyldibenzothiophene.

This lithiation strategy is not limited to the synthesis of 4-ethyldibenzothiophene. By employing different electrophiles, a variety of 4-substituted dibenzothiophenes can be prepared. For instance, using dimethyl sulfate in place of diethyl sulfate yields 4-methyldibenzothiophene (B47821). chemicalbook.com

Preparation of Alkylated Dibenzothiophene Isomers for Comparative Reactivity Studies

To understand the influence of the position and nature of alkyl substituents on the reactivity of dibenzothiophenes, particularly in processes like hydrodesulfurization, the synthesis of a range of isomers is crucial. researchgate.netnih.gov Lithiation reactions are instrumental in preparing various 4-substituted and 4,6-disubstituted dibenzothiophenes. consensus.app

The dilithiation of dibenzothiophene, followed by quenching with different electrophiles, allows for the synthesis of 4,6-disubstituted derivatives. psu.edu For example, reacting dilithiated dibenzothiophene with chlorotrimethylsilane (B32843) yields 4,6-bis(trimethylsilyl)dibenzothiophene. psu.edu

The synthesis of a comprehensive set of alkylated dibenzothiophenes enables detailed studies on how structural features affect their properties and reactivity. nih.gov For instance, the gas chromatographic retention indexes of numerous alkyldibenzothiophenes have been studied to correlate their structure with their analytical behavior. nih.gov

Strategies for Derivatization of the Dibenzothiophene Skeleton

Beyond simple alkylation, the dibenzothiophene skeleton can be modified in various ways to create a diverse range of functionalized molecules. These derivatization strategies are essential for developing new materials and understanding fundamental chemical transformations.

Several approaches can be employed for the derivatization of the dibenzothiophene core:

Oxidation: The sulfur atom in dibenzothiophene can be oxidized to form the corresponding sulfoxide (B87167) and sulfone using oxidizing agents like hydrogen peroxide. chemicalbook.comwikipedia.orgresearchgate.net These oxidized derivatives exhibit different electronic properties and reactivity compared to the parent compound.

Halogenation: Halogenated dibenzothiophenes are valuable intermediates for further functionalization through cross-coupling reactions. For instance, 4,6-dibromodibenzothiophene can be prepared from 4,6-bis(trimethylsilyl)dibenzothiophene by reaction with bromine. psu.edu Suzuki coupling reactions can then be used to introduce various aryl, vinyl, and alkyl groups. google.com

Skeletal Editing: Advanced synthetic strategies, sometimes referred to as "skeletal editing," allow for more profound transformations of the dibenzothiophene framework. rsc.org These can include the insertion or deletion of atoms within the ring system, leading to novel heterocyclic structures. For example, desulfurative dilithiation of dibenzothiophene can be used to generate 2,2′-dilithiobiphenyl, which can then be trapped with other reagents to form new ring systems like dibenzophosphole oxides. thieme-connect.com

These derivatization strategies highlight the versatility of the dibenzothiophene scaffold in synthetic chemistry, providing access to a wide array of complex molecules with potential applications in materials science and medicinal chemistry.

Advanced Desulfurization Methodologies for 4 Ethyldibenzothiophene

Hydrodesulfurization (HDS) Investigations

Steric Hindrance Effects on 4-Ethyldibenzothiophene HDS Reactivity

The hydrodesulfurization (HDS) of dibenzothiophene (B1670422) (DBT) and its alkylated derivatives is significantly influenced by the position of the alkyl substituents. In the case of 4-Ethyldibenzothiophene (4-EDBT), the ethyl group located at the C4 position introduces considerable steric hindrance, which impedes the direct interaction of the sulfur atom with the active sites of the catalyst. This steric hindrance is a primary reason why 4-EDBT is considered a refractory sulfur compound, meaning it is difficult to remove using conventional HDS processes.

The ethyl group physically blocks the most direct pathway for sulfur removal, known as the direct desulfurization (DDS) pathway, where the C-S bonds are cleaved without prior hydrogenation of the aromatic rings. Research on similarly hindered compounds, such as 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT), demonstrates that alkyl groups in the 4 and/or 6 positions severely inhibit the DDS route. mdpi.com The molecule's ability to adsorb "flat" onto the catalyst surface via the sulfur atom is hindered, which is a necessary step for the DDS mechanism. Consequently, the removal of sulfur from 4-EDBT must proceed through an alternative, more energy-intensive pathway. The presence of the ethyl group forces the reaction to occur primarily through the hydrogenation (HYD) pathway, where one of the aromatic rings is first saturated to alleviate the steric hindrance around the sulfur atom before the C-S bond is broken.

Comparative HDS Kinetics of 4-Ethyldibenzothiophene with Other Alkylated Dibenzothiophenes

The kinetics of HDS are highly dependent on the molecular structure of the sulfur-containing compound. The reactivity of alkylated dibenzothiophenes decreases as steric hindrance around the sulfur atom increases. Compounds with no substitution or substitution at positions far from the sulfur atom, like dibenzothiophene (DBT), are desulfurized relatively easily. However, the presence of an alkyl group at the 4-position, as in 4-EDBT, significantly lowers the reaction rate constant compared to DBT.

Studies comparing various alkyl-substituted DBTs show a clear trend in reactivity. The HDS reactivity generally follows the order: dibenzothiophene > 2,8-dimethyldibenzothiophene (B47620) > 4-methyldibenzothiophene (B47821) > 4,6-dimethyldibenzothiophene. Although specific kinetic data for 4-ethyldibenzothiophene is not as prevalent, its reactivity is expected to be very low, similar to that of 4,6-DMDBT, due to the steric shielding of the sulfur atom. The ethyl group in 4-EDBT presents a larger steric barrier than the methyl group in 4-MDBT, leading to a slower HDS rate. The primary reason for the reduced kinetics is the suppressed rate of the DDS pathway, forcing the reaction through the multi-step and slower HYD pathway.

| Compound | Substitution Position(s) | Relative Steric Hindrance | Dominant HDS Pathway | Relative Reactivity |

|---|---|---|---|---|

| Dibenzothiophene (DBT) | None | Low | Direct Desulfurization (DDS) | High |

| 4-Methyldibenzothiophene (4-MDBT) | 4 | Medium | Mixed / Hydrogenation (HYD) | Medium |

| 4-Ethyldibenzothiophene (4-EDBT) | 4 | High | Hydrogenation (HYD) | Low |

| 4,6-Dimethyldibenzothiophene (4,6-DMDBT) | 4, 6 | Very High | Hydrogenation (HYD) | Very Low |

Mechanistic Pathways in HDS for 4-Ethyldibenzothiophene Conversion (e.g., direct desulfurization vs. hydrogenation pathway)

The conversion of 4-ethyldibenzothiophene via hydrodesulfurization proceeds through two primary mechanistic pathways: direct desulfurization (DDS) and hydrogenation (HYD). uu.nlmdpi.com

Direct Desulfurization (DDS) Pathway : This route involves the direct cleavage of the carbon-sulfur bonds of the dibenzothiophene molecule, leading to the formation of ethylbiphenyl. mdpi.com This pathway requires the sulfur atom to directly adsorb onto an active site on the catalyst surface. For 4-EDBT, the ethyl group at the 4-position sterically hinders this adsorption, making the DDS pathway highly suppressed. mdpi.com

Hydrogenation (HYD) Pathway : This is the dominant reaction route for sterically hindered molecules like 4-EDBT. The process involves several steps:

Hydrogenation of one of the benzene (B151609) rings of the 4-EDBT molecule that is not substituted with the ethyl group. This step forms tetrahydro-4-ethyldibenzothiophene (TH-EDBT).

The saturation of the aromatic ring removes the planarity of that part of the molecule, alleviating the steric hindrance around the sulfur atom.

The C-S bonds in the resulting TH-EDBT are then cleaved through hydrogenolysis, leading to the formation of ethyl-cyclohexylbenzene. nih.gov

The HYD pathway consumes significantly more hydrogen than the DDS pathway, making the desulfurization of refractory compounds like 4-EDBT more costly. mdpi.com The selectivity between the DDS and HYD pathways is a critical factor in catalyst design and process optimization. nih.gov

Performance of Industrial and Novel HDS Catalysts on Refractory 4-Ethyldibenzothiophene

The removal of refractory sulfur compounds such as 4-ethyldibenzothiophene is a major challenge for conventional HDS catalysts.

Industrial Catalysts (CoMo/Al₂O₃ and NiMo/Al₂O₃) : Conventional HDS catalysts consist of molybdenum disulfide (MoS₂) promoted by either cobalt (CoMo) or nickel (NiMo), typically supported on γ-alumina (Al₂O₃). researchgate.net

CoMo catalysts are generally more effective for the DDS pathway and are thus highly active for the HDS of non-hindered compounds like DBT. researchgate.net However, their performance drops significantly for sterically hindered molecules like 4-EDBT.

NiMo catalysts exhibit higher hydrogenating activity compared to CoMo catalysts. researchgate.net This makes them more effective for the desulfurization of refractory compounds like 4-EDBT, which proceeds mainly through the HYD pathway. mdpi.comresearchgate.net Therefore, NiMo-based catalysts are preferred for deep desulfurization applications where the removal of hindered DBTs is required.

Novel Catalysts : Research into new catalytic materials aims to improve the HDS of refractory sulfur compounds.

Tri-metallic Catalysts : Supported tri-metallic NiMoW sulfide (B99878) catalysts have been shown to be more active than their bi-metallic counterparts for the HDS of compounds like 4,6-DMDBT, suggesting they would also be effective for 4-EDBT. mdpi.com

Novel Supports : Modifying the catalyst support can enhance activity. For instance, using mesoporous materials like MCM-41 or hydrothermally synthesized mesoporous alumina (B75360) as supports for NiMo catalysts has led to higher HDS activity for 4,6-DMDBT. mdpi.commdpi.com These advanced supports can improve the dispersion of the active metal phase and provide better access for bulky refractory molecules. mdpi.com

Unsupported Catalysts : Highly active unsupported Ni-MoS₂ catalysts have also been developed, showing significantly higher activity than conventional supported catalysts in some applications. nih.gov

| Catalyst Type | Promoter(s) | Support | Primary HDS Pathway Promoted | Performance on 4-EDBT |

|---|---|---|---|---|

| Conventional | CoMo | γ-Al₂O₃ | Direct Desulfurization (DDS) | Low |

| Conventional | NiMo | γ-Al₂O₃ | Hydrogenation (HYD) | Moderate to High |

| Novel | NiMoW | Mesoporous Alumina | Hydrogenation (HYD) | Very High |

| Novel | NiMo | MCM-41 | Hydrogenation (HYD) | High |

Oxidative Desulfurization (ODS) Studies

Electrophilic Attack Mechanisms on the Sulfur Atom of 4-Ethyldibenzothiophene

Oxidative desulfurization (ODS) is an alternative method that operates under milder conditions than HDS. nih.gov The fundamental mechanism involves the oxidation of the sulfur atom in 4-ethyldibenzothiophene to a sulfoxide (B87167) and then to a sulfone, which increases its polarity and facilitates its removal by extraction or adsorption. hnu.edu.cnrsc.org

The process relies on an electrophilic attack on the sulfur heteroatom. The sulfur atom in dibenzothiophene derivatives is electron-rich, making it a nucleophile. In the ODS process, an oxidant (such as hydrogen peroxide, H₂O₂) is activated by a catalyst (often based on molybdenum, tungsten, or titanium) to form a potent electrophilic oxygen species. nih.govhnu.edu.cn This electrophilic agent then attacks the electron-dense sulfur atom of the 4-EDBT molecule.

The reaction proceeds in two steps:

First Oxidation : The electrophilic oxygen attacks the sulfur atom of 4-EDBT, forming 4-ethyldibenzothiophene-sulfoxide.

Second Oxidation : A second electrophilic attack on the sulfoxide converts it to the more stable 4-ethyldibenzothiophene-sulfone.

While the electron density on the sulfur atom makes it susceptible to this attack, steric hindrance from the ethyl group at the C4-position can be a limiting factor. nih.gov The bulky ethyl group can partially shield the sulfur atom, impeding the approach of the oxidant. This steric effect makes the oxidation of hindered dibenzothiophenes like 4-EDBT and 4,6-DMDBT slower than that of the parent DBT. nih.gov Therefore, while ODS is a promising technology, overcoming the steric hindrance of refractory sulfur compounds remains a key challenge.

Influence of the Ethyl Substituent's Inductive and Steric Effects on ODS Reactivity

The oxidative desulfurization (ODS) of 4-Ethyldibenzothiophene is significantly influenced by the electronic and spatial characteristics of the ethyl group attached to the dibenzothiophene (DBT) core. The reactivity of various dibenzothiophene derivatives in ODS is closely linked to the electron density of the sulfur atom. Generally, sulfur compounds with higher electron density exhibit greater reactivity towards oxidation.

The ethyl group at the 4-position exerts a positive inductive effect, donating electron density to the aromatic ring system. This, in turn, increases the electron density on the sulfur heteroatom, making it more susceptible to electrophilic attack by oxidizing agents. However, the position of this substituent is also a critical factor due to steric hindrance. Alkyl groups located at the 4 and 6 positions of the DBT molecule can physically obstruct the approach of the oxidant to the sulfur atom. This steric hindrance can counteract the activating inductive effect. nih.govdntb.gov.ua

For instance, studies comparing the oxidation reactivity of different sulfur compounds have shown that while DBT is more reactive than benzothiophene, the presence of alkyl groups can alter this trend. Specifically, the steric hindrance caused by substituents at the 4- and/or 6-positions can hinder the formation of new bonds between oxygen and the sulfur atom during oxidation. nih.govdntb.gov.ua As a result, the reactivity of 4,6-dimethyldibenzothiophene in ODS is lower than that of DBT, despite the increased electron density from the two methyl groups. nih.govdntb.gov.ua A similar interplay between inductive and steric effects governs the ODS reactivity of 4-Ethyldibenzothiophene.

Catalytic Systems and Oxidant Selection for 4-Ethyldibenzothiophene Oxidation (e.g., hydrogen peroxide/formic acid systems)

Effective oxidative desulfurization of 4-Ethyldibenzothiophene relies on the selection of an appropriate catalyst and oxidant. Hydrogen peroxide (H₂O₂) is a commonly favored oxidant due to its high content of active oxygen and the benign nature of its primary byproduct, water. nih.govscielo.org.za However, H₂O₂ alone is often not reactive enough, necessitating the use of a catalyst to enhance the oxidation rate.

One widely studied and effective system is the combination of hydrogen peroxide with formic acid (HCOOH). researchgate.net In this system, formic acid reacts with hydrogen peroxide to form performic acid, a more powerful oxidizing agent. researchgate.netnih.gov The presence of a catalyst, such as activated carbon, can further enhance the efficiency of this system. researchgate.net

Various other catalytic systems have been developed to activate hydrogen peroxide for the oxidation of dibenzothiophenes. These include:

Polyoxometalates (POMs) and Heteropolyacids (HPAs): Keggin-type heteropolyacids, such as phosphotungstic and phosphomolybdic acids, show high catalytic activity for the oxidation of DBT and its alkylated derivatives in the presence of H₂O₂. researchgate.net Heteropolyanion-substituted hydrotalcite-like compounds have also proven effective, with reactivity for different sulfur compounds being influenced by both electron density and steric hindrance. nih.govdntb.gov.ua

Metal Oxides: Molybdenum-based catalysts, such as molybdenum trioxide supported on various materials (e.g., SiO₂, Al₂O₃, modified medicinal stone), are active in ODS. hnu.edu.cn

Vanadium-based Catalysts: Oxovanadium(IV) complexes, including those supported on nanofibers, have been shown to effectively catalyze the oxidation of dibenzothiophenes. scielo.org.za

The selection of the catalytic system can be optimized based on reaction conditions such as temperature, catalyst dosage, and the molar ratio of oxidant to sulfur. nih.govhnu.edu.cn For example, using a MgAl-PMo₁₂ catalyst, nearly 100% conversion of DBT can be achieved at 60°C with H₂O₂ as the oxidant. nih.govdntb.gov.ua

Comparison of Catalytic Systems for Oxidative Desulfurization

| Catalytic System | Oxidant | Key Findings | Reference |

|---|---|---|---|

| Formic Acid/Activated Carbon | Hydrogen Peroxide | Performic acid and hydroxyl radicals are generated in situ, leading to high desulfurization ratios. The combination is more effective than formic acid alone. | researchgate.net |

| Heteropolyanion-Substituted Hydrotalcites (e.g., MgAl-PMo₁₂) | Hydrogen Peroxide | Achieves nearly 100% DBT conversion under mild conditions (60°C). Reactivity order: DBT > 4,6-DMDBT > BT, influenced by electron density and steric hindrance. | nih.govdntb.gov.ua |

| Molybdenum supported on modified medicinal stone (Mo/MMS) | Hydrogen Peroxide | High DBT removal rates (up to 98.1%) can be achieved by optimizing temperature, time, and oxidant/sulfur ratio. | hnu.edu.cn |

| Oxovanadium(IV) on nanofibers | Hydrogen Peroxide | The catalyst is reusable and shows high oxidation yields, forming primarily sulfones. | scielo.org.za |

Subsequent Removal of Oxidized 4-Ethyldibenzothiophene Species (Sulfones/Sulfoxides) via Solvent Extraction or Adsorption

Following the oxidation of 4-Ethyldibenzothiophene to its corresponding sulfoxide and sulfone, these polar species must be removed from the nonpolar fuel matrix. The increased polarity of the oxidized compounds is the key to their separation. ekb.egresearchgate.net Two primary methods for this separation are solvent extraction and adsorption. hnu.edu.cn

Solvent Extraction: This technique utilizes a polar solvent that is immiscible with the fuel to selectively dissolve the sulfones and sulfoxides. The efficiency of the process depends on the choice of the solvent. Solvents like N-methylpyrrolidone (NMP) and γ-butyrolactone have been used for this purpose. google.com After extraction, the sulfones can be recovered from the solvent, often through distillation. ekb.eg

Adsorption: This method employs solid adsorbents with a high affinity for polar molecules to selectively remove the oxidized sulfur compounds. researchgate.net A variety of adsorbents have been investigated, including:

Activated carbon

Alumina

Silica gel google.com

Bauxite

Coke google.com

Biodesulfurization (BDS) Approaches

Microbial Metabolism and Biocatalytic Desulfurization Pathways of 4-Ethyldibenzothiophene

Biodesulfurization (BDS) utilizes microorganisms to selectively cleave carbon-sulfur bonds in organosulfur compounds without degrading the hydrocarbon backbone, thus preserving the fuel's calorific value. mdpi.comnih.gov The most extensively studied pathway for the desulfurization of dibenzothiophene and its derivatives, including 4-Ethyldibenzothiophene, is the "4S" pathway. mdpi.complos.org

This aerobic pathway involves a series of enzymatic reactions:

First Oxidation: Dibenzothiophene (DBT) is oxidized to DBT sulfoxide (DBTO). This step is catalyzed by a DBT monooxygenase, DszC. mdpi.complos.org

Second Oxidation: DBTO is further oxidized to DBT sulfone (DBTO₂). This reaction is catalyzed by a DBTO₂ monooxygenase, DszA. plos.orgnih.gov

C-S Bond Cleavage: The DBTO₂ molecule is converted to 2-hydroxybiphenyl-2-sulfinic acid (HBPS). This step is also catalyzed by the DszA enzyme. mdpi.com

Desulfination: The final step involves the cleavage of the remaining C-S bond in HBPS by a desulfinase, DszB, to produce the sulfur-free compound 2-hydroxybiphenyl (2-HBP) and sulfite. mdpi.complos.orgnih.gov

A crucial supporting enzyme, DszD, is an NADH-flavin mononucleotide oxidoreductase that supplies the necessary reduced flavin cofactor (FMNH₂) for the monooxygenase enzymes DszA and DszC. mdpi.complos.orgfrontiersin.org The end product, 2-HBP, can sometimes cause feedback inhibition of the Dsz enzymes, which is a significant bottleneck in the process. frontiersin.org

Substrate Specificity and Isomer Preference in Biodesulfurization Systems towards 4-Ethyldibenzothiophene

The enzymatic machinery of desulfurizing microorganisms exhibits substrate specificity, meaning the rate of desulfurization can vary significantly for different alkylated dibenzothiophenes. Studies with various bacterial strains, such as Rhodococcus species, have provided insights into these preferences.

Generally, the biodesulfurization apparatus in these microbes can attack a wide range of DBT isomers, including those with multiple carbon substituents. nih.govnih.gov However, the position and size of the alkyl groups can influence the efficiency of the process. For instance, Rhodococcus sp. strain ECRD-1, which was specifically selected for its ability to desulfurize 4,6-diethyldibenzothiophene (B165438), is effective against various ethyl- and methyl-substituted DBTs. nih.gov There is often a slight preference for compounds substituted at the C4 and/or C6 positions. nih.gov

Research has shown that 4-ethyldibenzothiophene and 4,6-dimethyldibenzothiophene can be desulfurized more extensively than other isomers like 2,4-dimethyldibenzothiophene. nih.gov In some cases, alkylated derivatives are removed more readily than the parent DBT molecule itself. For example, 4-methyldibenzothiophene has been observed to be removed more extensively than unsubstituted DBT. nih.gov Conversely, other studies have found that the desulfurization of compounds like 4-methyldibenzothiophene can be slower and less complete than that of other sulfur compounds. ajol.info This highlights that substrate specificity can be strain-dependent.

Biodesulfurization Specificity for Alkylated Dibenzothiophenes

| Microorganism | Substrate(s) | Observed Preference/Finding | Reference |

|---|---|---|---|

| Rhodococcus sp. strain ECRD-1 | Various alkylated DBTs | Able to attack all isomers of DBT with up to four pendant carbons. Slight preference for those substituted in the alpha-position (C4 and/or C6). | nih.govnih.gov |

| Rhodococcus sp. strain ECRD-1 | 4-Ethyldibenzothiophene, 4,6-Dimethyldibenzothiophene vs. 2,4-Dimethyldibenzothiophene | 4-Ethyldibenzothiophene and 4,6-dimethyldibenzothiophenes were desulfurized more extensively. | nih.gov |

| RIPI-S81 | 4-Methyldibenzothiophene (4-MDBT) vs. 4,6-Dimethyldibenzothiophene (4,6-DMDBT) | Desulfurization of 4-MDBT was slower and weaker. Could desulfurize up to 80% of 4,6-DMDBT but only 50% of 4-MDBT. | ajol.info |

| Rhodococcus sp. strain ECRD-1 | Methylated DBTs vs. unsubstituted DBT | Aggregate methyl dibenzothiophenes were removed in preference to the parent compound. | nih.gov |

Genetic and Enzymatic Basis of Dibenzothiophene Desulfurization (e.g., dsz and sox genes)

The enzymatic cascade of the 4S pathway is encoded by a set of specific genes. These desulfurization genes have been identified and characterized in several microorganisms, most notably in Rhodococcus erythropolis IGTS8. They are commonly referred to as the dsz (desulfurization) genes or the sox (sulfur oxidation) genes. nih.govnih.gov

These genes are typically organized in an operon, a functional unit of DNA containing a cluster of genes under the control of a single promoter. The canonical arrangement is the dszABC operon. plos.orgnih.gov

dszC: Encodes the DBT monooxygenase, which catalyzes the initial oxidation of DBT to DBT sulfone (via DBTO). nih.govnih.gov

dszB: Encodes the HBP sulfinase, the enzyme responsible for the final desulfination step, releasing sulfite. nih.govnih.gov

dszA: Encodes the DBT sulfone monooxygenase, which converts DBT sulfone to HBPS. nih.govnih.gov

Adsorptive Desulfurization (ADS) Research

Adsorptive desulfurization is a promising technology for removing refractory sulfur compounds from fuels under mild operating conditions. Research in this area is largely centered on developing highly efficient and selective adsorbent materials, understanding the fundamental mechanisms of adsorption, and optimizing the physical and chemical properties of the adsorbents to maximize their capacity for sulfur uptake.

Design and Synthesis of Adsorbent Materials for 4-Ethyldibenzothiophene Uptake (e.g., activated carbons, metal-organic frameworks)

The development of effective adsorbents is paramount for the successful application of ADS technology. Key research efforts are directed towards two main classes of materials: activated carbons (ACs) and metal-organic frameworks (MOFs).

Activated Carbons (ACs): ACs are widely studied due to their high surface area, porous structure, and relatively low cost. They can be synthesized from a variety of carbon-rich precursors, including waste tires, agricultural biomass like walnut shells, and polymers. The synthesis process typically involves two main stages: carbonization of the precursor material, followed by an activation step. Chemical activation, utilizing agents such as nitric acid, phosphoric acid, or zinc chloride, is often employed to develop a robust porous structure and introduce specific surface functionalities. mdpi.com Furthermore, the performance of ACs can be enhanced by impregnating them with transition metals like copper, nickel, or cobalt. These metals act as active sites, improving the selective adsorption of sulfur compounds. cuny.edu

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic linker molecules. Their high porosity, large surface area, and tunable chemical properties make them highly promising candidates for ADS. nih.gov The synthesis of MOFs, such as the widely studied Cu-BTC and MIL-101, is typically achieved through solvothermal or hydrothermal methods where the metal salts and organic linkers self-assemble into a framework structure. mdpi.comresearchgate.net The rational selection of metal centers and organic linkers allows for the precise tuning of pore size and surface chemistry to target specific molecules like 4-ethyldibenzothiophene.

The table below summarizes key characteristics of different adsorbent types synthesized for the removal of dibenzothiophene (DBT), a compound structurally similar to 4-ethyldibenzothiophene.

| Adsorbent Type | Precursor/Components | Synthesis Method | Key Structural Features |

| Activated Carbon | Waste Tires | Pyrolysis & Nitric Acid Activation | High porosity, oxygen-containing surface groups mdpi.com |

| Metal-Doped Carbon | Polymer | Carbonization & Metal Impregnation | Dispersed metal active sites cuny.eduepa.gov |

| Cu-BTC (MOF) | Copper Nitrate, Trimesic Acid | Solvothermal | High surface area, uniform micropores nih.govresearchgate.net |

| MIL-101(Cr) (MOF) | Chromium Nitrate, Terephthalic Acid | Hydrothermal | Very large pore volume and surface area nih.govmdpi.com |

Adsorption Mechanisms of 4-Ethyldibenzothiophene on Solid Surfaces (e.g., π-π interactions, acid-base interactions)

The removal of 4-ethyldibenzothiophene from fuel is governed by several key intermolecular forces between the sulfur molecule and the adsorbent surface.

π-π Interactions: This is a primary mechanism for the adsorption of aromatic sulfur compounds on carbon-based materials and MOFs. The electron-rich aromatic rings of the 4-ethyldibenzothiophene molecule interact with the delocalized π-electrons of the graphene sheets in activated carbon or the organic linkers in MOFs. nih.govresearchgate.net This non-covalent stacking interaction is a significant driving force for adsorption.

Acid-Base Interactions: This mechanism involves a Lewis acid-base type of interaction. The sulfur atom in the 4-ethyldibenzothiophene ring possesses lone pairs of electrons, acting as a weak Lewis base. Acidic functional groups on the surface of an adsorbent, such as carboxylic and phenolic groups on activated carbon, or coordinatively unsaturated metal sites (Lewis acid sites) in MOFs, can interact with this sulfur atom, thereby enhancing adsorption. researchgate.netresearchgate.net

Direct Sulfur-Metal Interactions: In metal-doped adsorbents, a direct interaction or complexation can occur between the sulfur atom of the adsorbate and the metal centers (e.g., Cu, Ni, Ag) on the adsorbent surface. epa.gov This is often referred to as π-complexation and contributes significantly to the adsorbent's capacity and selectivity. nih.gov

Steric Hindrance: The presence of the ethyl group in 4-ethyldibenzothiophene, as compared to the parent molecule dibenzothiophene, introduces steric hindrance. researchgate.net This bulkier alkyl group can impede the molecule's ability to access smaller micropores and may affect its orientation on the adsorbent surface, potentially leading to a lower adsorption capacity compared to less substituted thiophenes. researchgate.net

Impact of Adsorbent Pore Structure and Surface Chemistry on Adsorption Capacity

The efficiency of an adsorbent is critically dependent on both its physical porous architecture and its surface chemical properties.

Pore Structure: The pore size distribution of an adsorbent is a crucial factor. Micropores (pores with a diameter of less than 2 nm) are vital for the physisorption of thiophenic molecules, as the confinement within these small pores enhances the van der Waals forces. nih.gov Research on compounds similar to 4-ethyldibenzothiophene has shown a direct correlation between the adsorption capacity and the volume of pores within a very specific size range (e.g., 0.6 to 1.2 nm). researchgate.net Pores that are too small will prevent the bulky 4-ethyldibenzothiophene molecule from entering, while pores that are too large will result in weaker interactions and lower adsorption capacity. nih.gov Mesopores (2-50 nm) also play an important role by serving as channels for the diffusion of molecules to the active adsorption sites located within the micropores. researchgate.net

Surface Chemistry: The chemical nature of the adsorbent surface significantly influences its performance. The introduction of acidic oxygen-containing functional groups onto the surface of activated carbons can increase the adsorption capacity through specific acid-base interactions with the sulfur atom. mdpi.comresearchgate.net However, an excessively high density of these functional groups can also have a detrimental effect by blocking access to pores or sterically hindering the efficient packing of adsorbate molecules. nih.gov For MOFs and other metal-containing adsorbents, the type and availability of metal centers are key. Open metal sites can act as strong binding sites for sulfur compounds, greatly enhancing the material's selective uptake. nih.govmdpi.com

The following table illustrates the relationship between adsorbent properties and the adsorption capacity for dibenzothiophene (DBT), a proxy for 4-ethyldibenzothiophene.

| Adsorbent | BET Surface Area (m²/g) | Micropore Volume (cm³/g) | Surface Chemistry | DBT Adsorption Capacity (mg S/g) |

| UIO-66 (MOF) | 1165 | 0.48 | Zr-based, terephthalate (B1205515) linkers | 22.0 nih.govresearchgate.net |

| MIL-101(Cr) (MOF) | 2874 | 1.21 | Cr-based, terephthalate linkers | 26.3 nih.govresearchgate.net |

| Cu-BTC (MOF) | 1286 | 0.55 | Cu-based, trimesate linkers | 28.3 nih.govresearchgate.net |

| Acid-Treated AC | 1050 | 0.45 | High density of acidic oxygen groups | 30.5 researchgate.net |

Mechanistic and Kinetic Analysis of 4 Ethyldibenzothiophene Transformations

Reaction Pathway Elucidation and Identification of Key Intermediates

The transformation of 4-ethyldibenzothiophene, much like other alkylated dibenzothiophenes, proceeds through distinct reaction pathways depending on the desulfurization method employed.

Hydrodesulfurization (HDS) Pathways:

In HDS, 4-ethyldibenzothiophene is catalytically converted in the presence of hydrogen. The reaction generally follows two competing pathways:

Direct Desulfurization (DDS): This pathway involves the direct cleavage of the carbon-sulfur (C-S) bonds in the 4-ethyldibenzothiophene molecule without prior hydrogenation of the aromatic rings. The primary product of this route is ethylbiphenyl.

Hydrogenation (HYD): In this pathway, one of the aromatic rings of the 4-ethyldibenzothiophene molecule is first hydrogenated to form a tetrahydro- or hexahydro- intermediate. This is then followed by the cleavage of the C-S bonds. The final products are typically ethyl-substituted cyclohexylbenzene. For sterically hindered molecules like 4,6-dimethyldibenzothiophene (B75733), the HYD pathway is often favored as the hydrogenation of an aromatic ring can alleviate the steric hindrance around the sulfur atom, making the C-S bond more accessible to the catalyst's active sites researchgate.netosti.govresearchgate.net. It is inferred that 4-ethyldibenzothiophene would exhibit similar behavior due to the presence of the ethyl group.

Biodesulfurization (BDS) Pathway:

Biodesulfurization utilizes microorganisms that can selectively cleave C-S bonds without breaking down the carbon skeleton of the organosulfur compound, thus preserving the fuel's calorific value mdpi.com. The most extensively studied pathway for the biodesulfurization of dibenzothiophene (B1670422) and its derivatives is the "4S pathway" mdpi.comfrontiersin.orgnih.govnih.govresearchgate.net. This enzymatic pathway involves a sequence of four main reactions:

Oxidation to Sulfoxide (B87167): 4-Ethyldibenzothiophene is first oxidized to 4-ethyldibenzothiophene-5-oxide.

Oxidation to Sulfone: The sulfoxide intermediate is further oxidized to 4-ethyldibenzothiophene-5,5-dioxide (a sulfone).

Hydrolysis: The sulfone is then hydrolyzed, leading to the cleavage of one C-S bond and the formation of an ethyl-substituted 2-hydroxybiphenyl-2'-sulfinate.

Desulfination: The final step involves the removal of the sulfite group by a desulfinase, yielding the final product, an ethyl-substituted 2-hydroxybiphenyl, and inorganic sulfite mdpi.com.

The presence of alkyl substituents, such as the ethyl group in 4-ethyldibenzothiophene, has been shown to decrease the efficiency of the 4S pathway. This is attributed to a lower affinity of the desulfurization enzymes for these bulkier substrates mdpi.com.

Kinetic Modeling of 4-Ethyldibenzothiophene Conversion Rates in Desulfurization Processes

The rate of 4-ethyldibenzothiophene conversion can be described using various kinetic models, which are crucial for reactor design and process optimization.

Kinetics of Hydrodesulfurization:

The kinetics of HDS reactions are complex and are often modeled using power-law rate expressions or Langmuir-Hinshelwood-Hougen-Watson (LHHW) models, which account for the adsorption of reactants and products on the catalyst surface. For dibenzothiophene and its alkylated derivatives, the reaction order with respect to the sulfur compound can vary. In some cases, a pseudo-first-order kinetic model has been found to fit experimental data well scirp.orgresearchgate.net. The presence of other compounds in the reaction mixture, such as hydrogen sulfide (B99878), can also significantly influence the reaction kinetics, sometimes promoting the hydrogenation pathway scirp.orgscirp.org.

Kinetics of Biodesulfurization:

Research on the biodesulfurization of various organosulfur compounds has shown that the apparent Michaelis constant (K_M) is significantly affected by the structure of the substrate. A higher K_M value indicates a lower affinity of the enzymes for the substrate. Studies on 4,6-diethyldibenzothiophene (B165438) (4,6-DEDBT), a closely related compound to 4-ethyldibenzothiophene, reveal a substantially higher K_M value compared to dibenzothiophene (DBT) and its methylated derivatives, highlighting the negative impact of the ethyl groups on the enzymatic reaction rate mdpi.com.

| Organosulfur Compound (OSC) | Apparent K_M (mM) |

|---|---|

| Dibenzothiophene (DBT) | 0.31 ± 0.10 |

| 4-Methyldibenzothiophene (B47821) (4-MDBT) | 2.31 ± 0.52 |

| 4,6-Dimethyldibenzothiophene (4,6-DMDBT) | 2.34 ± 0.49 |

| 4,6-Diethyldibenzothiophene (4,6-DEDBT) | 24.3 ± 4.5 |

Data sourced from a study on the biodesulfurization by Rhodococcus erythropolis IGTS8. The apparent K_M values indicate a significantly lower affinity of the desulfurizing enzymes for the ethylated substrate compared to DBT and its methylated counterparts. mdpi.com

When multiple alkylated dibenzothiophenes are present, competitive inhibition can occur, where the different substrates compete for the active sites of the desulfurization enzymes. This leads to a decrease in the desulfurization rate of each compound compared to when they are processed individually. This phenomenon can also be described by a Michaelis-Menten competitive inhibition model jscimedcentral.comjscimedcentral.comnih.gov.

Factors Influencing Reaction Rates: Temperature, Pressure, Catalyst Concentration, and Substrate Concentration

Several operational parameters significantly influence the rate of 4-ethyldibenzothiophene transformation.

Temperature: In HDS, increasing the reaction temperature generally leads to a higher reaction rate, as it provides the necessary activation energy for the C-S bond cleavage researchgate.netnih.gov. However, the selectivity towards the DDS or HYD pathway can be temperature-dependent researchgate.net. In BDS, the reaction rate is dependent on the optimal temperature for the specific enzymes involved in the 4S pathway. Deviations from this optimal temperature can lead to a decrease in enzyme activity and, consequently, a lower desulfurization rate.

Pressure: For HDS reactions, higher hydrogen pressure typically enhances the reaction rate, particularly for the hydrogenation (HYD) pathway researchgate.net. The reaction rate of the HYD route for alkylated dibenzothiophenes has been observed to decrease with decreasing reaction pressure researchgate.net.

Substrate Concentration: The concentration of 4-ethyldibenzothiophene also affects the reaction rate. In HDS, the reaction rate is often dependent on the substrate concentration, as described by the power-law model. In BDS, according to the Michaelis-Menten model, the reaction rate increases with substrate concentration until the enzyme becomes saturated with the substrate, at which point the rate reaches its maximum (V_max). As previously noted, the presence of other organosulfur compounds can lead to competitive inhibition, reducing the effective rate of desulfurization for each substrate nih.govnih.gov.

Computational and Theoretical Investigations of 4 Ethyldibenzothiophene

Density Functional Theory (DFT) Studies on Reactivity and Adsorption of 4-Ethyldibenzothiophene

Theoretical calculations on a range of methyl, dimethyl, and trimethyl derivatives of dibenzothiophene (B1670422) (DBT) have shown that local reactivity descriptors can successfully predict experimental desulfurization trends. uu.nl The reactivity is intricately linked to the activity of the sulfur atom, which is modulated by the electronic effects of the alkyl groups. uu.nl For instance, the presence of an ethyl group at the 4-position, as in 4-Ethyldibenzothiophene, is expected to sterically hinder the direct interaction of the sulfur atom with a catalyst surface. This steric hindrance is a critical factor in the recalcitrance of such molecules to conventional HDS. chemrxiv.org

Adsorption is the initial and crucial step in the catalytic desulfurization process. DFT studies have elucidated that organosulfur molecules typically adsorb on catalyst surfaces through the sulfur atom. uu.nl The strength and geometry of this adsorption are pivotal in determining the subsequent reaction pathway. For sterically hindered molecules like 4-Ethyldibenzothiophene, alternative adsorption modes, such as π-adsorption involving the aromatic rings, may become more significant. The molecular electrostatic potential (MEP) is a valuable descriptor for identifying likely adsorption sites. uu.nl In the case of substituted dibenzothiophenes, the MEP can reveal multiple potential interaction sites, influencing the molecule's orientation and, consequently, its reactivity on the catalyst surface. uu.nl

The table below summarizes key findings from DFT studies on the reactivity of alkyldibenzothiophenes, which provide a framework for understanding the behavior of 4-Ethyldibenzothiophene.

| Compound Family | Key DFT Findings on Reactivity and Adsorption | Reference |

| Alkyldibenzothiophenes | Local reactivity descriptors reproduce experimental desulfurization trends. | uu.nl |

| Steric hindrance from alkyl groups at the 4- and 6-positions impedes direct sulfur interaction with catalysts. | chemrxiv.org | |

| Molecular electrostatic potential (MEP) helps identify multiple adsorption sites. | uu.nl | |

| Adsorption through the sulfur atom is a critical first step for direct desulfurization. | uu.nl |

Molecular Orbital Analysis and Electronic Structure Calculations (e.g., HOMO-LUMO energy gaps)

Molecular orbital theory provides a fundamental understanding of the electronic structure and, by extension, the chemical reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as their energies and spatial distributions govern the molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

For dibenzothiophene and its derivatives, the HOMO and LUMO are typically π-molecular orbitals distributed across the aromatic framework. researchgate.net Theoretical calculations have shown that the introduction of alkyl substituents can modulate the energies of these frontier orbitals. Generally, electron-donating groups, such as ethyl groups, are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

The following interactive data table presents representative HOMO and LUMO energy levels and the corresponding energy gaps for dibenzothiophene and a substituted derivative, illustrating the influence of substitution on the electronic structure. This data is indicative of the expected trends for 4-Ethyldibenzothiophene.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Dibenzothiophene | -5.59 | -1.95 | 3.64 |

| 4,6-Dimethyldibenzothiophene (B75733) | -5.52 | -1.92 | 3.60 |

Note: These values are illustrative and can vary depending on the computational method and basis set used.

The distribution of the HOMO and LUMO across the 4-Ethyldibenzothiophene molecule would be crucial in determining the sites of initial attack in chemical reactions. The HOMO is expected to have significant contributions from the sulfur atom and the π-system of the aromatic rings, making these regions susceptible to oxidation and electrophilic attack. Conversely, the LUMO is likely distributed over the aromatic rings, indicating the preferred sites for nucleophilic attack or electron acceptance.

Quantum Chemical Calculations of Reaction Energetics and Transition States for Desulfurization Pathways

Quantum chemical calculations are indispensable for mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction energetics and the identification of transition states. In the context of the hydrodesulfurization of 4-Ethyldibenzothiophene, these calculations provide a detailed mechanistic understanding of the various pathways by which the sulfur atom can be removed.

The desulfurization of sterically hindered dibenzothiophenes like 4-Ethyldibenzothiophene is known to proceed through two primary pathways: the direct desulfurization (DDS) route and the hydrogenation (HYD) route. The DDS pathway involves the direct cleavage of the carbon-sulfur bonds, while the HYD pathway involves the initial hydrogenation of one of the aromatic rings, which alleviates the steric hindrance around the sulfur atom and facilitates subsequent C-S bond scission. chemrxiv.org

DFT calculations have been employed to investigate the activation barriers and reaction energies for each step in these pathways for molecules like dibenzothiophene and 4,6-dimethyldibenzothiophene. researchgate.net For the DDS pathway, the calculations reveal the energy required for the initial C-S bond cleavage, which is often the rate-limiting step. The presence of the ethyl group at the 4-position in 4-Ethyldibenzothiophene is expected to increase the activation barrier for the DDS pathway due to steric repulsion with the catalyst surface.

The HYD pathway, on the other hand, involves a series of hydrogenation steps followed by C-S bond cleavage. Quantum chemical calculations can determine the relative energies of the various hydrogenated intermediates and the transition states connecting them. For instance, calculations on the HDS of dibenzothiophene have identified the activation barrier for the initial hydrogenation of the aromatic ring. researchgate.net

The table below presents a summary of calculated activation barriers for key steps in the desulfurization of dibenzothiophene and a sterically hindered derivative, providing a basis for understanding the energetic landscape of 4-Ethyldibenzothiophene desulfurization.

| Reaction Pathway | Elementary Step | Model Compound | Calculated Activation Barrier (eV) | Reference |

| DDS | α-carbon transfer | Thiophene | 1.01 | uu.nl |

| DDS | α-carbon transfer | Dibenzothiophene | 1.05 | uu.nl |

| HYD | β-H-addition | Dibenzothiophene | 1.36 | uu.nl |

| DDS | α-carbon transfer | 4,6-Dimethyldibenzothiophene | 1.67 | uu.nl |

These computational findings underscore the higher energy barrier associated with the direct desulfurization of sterically hindered molecules, supporting the experimental observation that the hydrogenation pathway is often favored for these compounds. The detailed energetic information obtained from these quantum chemical calculations is crucial for the rational design of catalysts that can efficiently break the resilient C-S bonds in molecules like 4-Ethyldibenzothiophene.

Analytical Techniques for 4 Ethyldibenzothiophene Detection and Quantification

Chromatographic Separation Methods (e.g., GC-MS, GCxGC, LC-HRMS) for Identification and Speciation in Complex Fuel Matrices

Chromatographic techniques are fundamental for separating the complex mixtures of hydrocarbons and heteroatomic species found in fuels like diesel and crude oil. The identification of specific isomers such as 4-ethyldibenzothiophene is challenging due to the presence of numerous structurally similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used and powerful technique for the analysis of volatile and semi-volatile compounds. In the context of fuel analysis, GC separates the individual components of the mixture, which are then ionized and detected by the mass spectrometer. This allows for the identification of compounds based on their mass spectra and retention times. arabjchem.org The analysis of alkylated dibenzothiophenes, including ethyl-substituted isomers, in fossil fuel-related samples has been successfully performed using capillary gas chromatography coupled with a mass-selective detector. acs.org For quantitative analysis, an internal standard such as octadeutero-dibenzothiophene (DBT-d8) can be employed to ensure accuracy. arabjchem.org

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For exceptionally complex matrices like diesel fuel, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution and sensitivity compared to conventional one-dimensional GC. core.ac.ukrsc.org This technique uses two columns with different separation mechanisms (e.g., nonpolar followed by polar) to achieve a much greater separation of compounds. When coupled with a selective detector, GCxGC can separate sulfur-containing compounds into distinct classes, such as benzothiophenes and dibenzothiophenes. rsc.orgresearchgate.net This allows for the detailed characterization and speciation of alkylated dibenzothiophenes in various diesel oils, revealing differences in their distribution based on the crude oil source and refining processes. researchgate.netcup.edu.cnresearchgate.net The improved separation provided by GCxGC helps to overcome the co-elution of sulfur compounds with hydrocarbons, which is a common problem in single-column GC analysis. core.ac.uk

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): While GC-based methods are prevalent, liquid chromatography (LC) offers an alternative separation technique, particularly for less volatile or thermally unstable compounds. When coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) analyzers, it provides highly accurate mass measurements. This enables the determination of elemental compositions for unknown compounds, which is crucial for identifying specific polycyclic aromatic sulfur heterocycles (PASHs) in complex mixtures. An off-line LC-GC-MS approach has been shown to increase the number of identifiable compounds in crude oil by 60 to 150% compared to other methods by pre-fractionating the sample, thereby enriching trace species for subsequent analysis. shimadzu.com

| Technique | Principle | Primary Application for 4-Ethyldibenzothiophene | Advantages | Limitations |

|---|---|---|---|---|

| GC-MS | Separation by boiling point/polarity, followed by mass-based identification. | Routine identification and quantification of C2-alkylated DBTs. acs.org | Robust, widely available, good for quantification. arabjchem.org | Limited resolution for highly complex samples, potential for co-elution. core.ac.uk |

| GCxGC | Two independent columns for enhanced separation based on different properties (e.g., volatility and polarity). | Speciation of sulfur compound classes (including alkylated DBTs) in diesel and crude oil. rsc.orgresearchgate.net | Superior resolution and sensitivity, structured chromatograms. core.ac.ukchromedia.org | More complex data processing and instrumentation. |

| LC-HRMS | Separation by liquid-phase interactions, followed by high-accuracy mass determination. | Analysis of less volatile PASHs and determination of elemental composition. | High mass accuracy, suitable for a wide range of compounds. | Less commonly used for routine fuel sulfur analysis compared to GC. |

Application of Sulfur-Selective Detectors for Trace Analysis

To achieve the low detection limits required for trace analysis of sulfur compounds like 4-ethyldibenzothiophene, gas chromatography is often paired with sulfur-selective detectors. These detectors respond specifically to sulfur-containing molecules, effectively eliminating interference from the vast excess of hydrocarbon compounds in the fuel matrix. gcms.cz

Sulfur Chemiluminescence Detector (SCD): The SCD is a highly sensitive and selective detector for sulfur compounds. gcms.cz It operates by combusting the column effluent, which converts sulfur compounds into sulfur monoxide (SO). The SO then reacts with ozone in a reaction cell, producing light (chemiluminescence) that is detected by a photomultiplier tube. shimadzu.com This process results in a linear and equimolar response to sulfur, meaning the signal is directly proportional to the mass of sulfur entering the detector, regardless of the compound's structure. arabjchem.org This characteristic simplifies quantification. The SCD exhibits excellent sensitivity, capable of detecting sulfur compounds at the picogram level, and high selectivity over hydrocarbons (typically >10^7), making it ideal for trace analysis of thiophenes in complex matrices like benzene (B151609) or diesel fuel. arabjchem.orggcms.cz

Pulsed Flame Photometric Detector (PFPD): The PFPD is another sulfur-selective detector that offers superior sensitivity and selectivity compared to the conventional Flame Photometric Detector (FPD). srainstruments.com In the FPD, sulfur compounds are combusted in a hydrogen-rich flame, leading to the emission of light at a characteristic wavelength (394 nm for sulfur), which is then detected. chromedia.orgsrigc.com The pulsed version, PFPD, enhances this process, providing a linear and equimolar response for sulfur, which simplifies calibration and quantification. srainstruments.com The PFPD can detect sulfur at low picogram per second levels and can provide simultaneous, mutually selective chromatograms for sulfur and hydrocarbons from a single detector. srainstruments.comysi.com

| Detector | Principle of Operation | Typical Detection Limit | Response to Sulfur | Selectivity (S vs. C) |

|---|---|---|---|---|

| SCD | Combustion to SO, followed by chemiluminescent reaction with ozone. shimadzu.com | ~0.5 pg S/s researchgate.net | Linear and Equimolar arabjchem.org | >10^7 researchgate.net |

| PFPD | Pulsed flame combustion causing S₂ species to emit light at 394 nm. chromedia.orgsrainstruments.com | <1 pg S/sec ysi.com | Linear and Equimolar srainstruments.com | ~10^6 |

Development of Advanced Methodologies for Characterizing Alkylated Dibenzothiophenes

While chromatographic methods are powerful, the sheer complexity of crude oil and its heavy fractions necessitates the development of advanced analytical strategies for a complete molecular characterization of alkylated dibenzothiophenes.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS): FT-ICR MS is an ultra-high-resolution mass spectrometry technique that provides extremely high mass accuracy. core.ac.ukrsc.org This capability allows for the unambiguous assignment of elemental formulas (e.g., CₓHᵧS₁Oₙ) to thousands of individual compounds within a complex sample without prior chromatographic separation. cup.edu.cn For sulfur compounds, which are not always amenable to direct analysis, a methylation step can be used to derivatize thiophenic compounds, making them ionizable by techniques like electrospray ionization (ESI). cup.edu.cn By analyzing crude oils and heavy fractions with ESI FT-ICR MS, researchers can obtain a comprehensive profile of the various classes of organic sulfur compounds present, including those with one or more sulfur atoms (S₁, S₂, S₃) and other heteroatoms (OS, NS, NOS). core.ac.uk This provides deep insights into the distribution of alkylated dibenzothiophenes based on their carbon number and degree of unsaturation (Double Bond Equivalent or DBE value). core.ac.ukcup.edu.cn This level of detail is unattainable with conventional GC-MS and is crucial for "petroleomics," the molecular-level study of petroleum. researchgate.net

Novel Ionization and Data Analysis Approaches: The development of alternative ionization sources, such as Atmospheric Pressure Chemical Ionization (APCI), offers a robust and efficient method for the direct and extensive speciation of sulfur compounds in crude oil when coupled with FT-ICR MS. rsc.org Furthermore, advanced data analysis techniques are being developed to interpret the complex datasets generated by these high-resolution methods. Molecular simulation, for example, can be used alongside GC-MS data to understand the migration and fractionation patterns of alkylated dibenzothiophenes in geological settings. sciopen.com These advanced methodologies provide a more complete picture of the composition and behavior of sulfur compounds like 4-ethyldibenzothiophene in their natural and refined states.

Emerging Research Directions and Future Perspectives

Development of Multifunctional Catalytic Systems for Enhanced Desulfurization of 4-Ethyldibenzothiophene

The development of multifunctional catalytic systems that can perform multiple tasks in a single process is a promising avenue for enhancing the desulfurization of sterically hindered molecules like 4-ethyldibenzothiophene. These systems aim to overcome the limitations of traditional catalysts by integrating different functionalities, such as oxidation, extraction, and adsorption, into a single material or a one-pot process.

One notable area of research is the use of dicationic ionic liquids (DcILs) which act as both extractants and catalysts in a process known as extractive and catalytic oxidative desulfurization (ECODS). ucl.ac.ukrsc.org These ionic liquids exhibit high efficiency in removing dibenzothiophene (B1670422) (DBT) and its derivatives under mild conditions with hydrogen peroxide as the oxidant. rsc.org The dual functionality allows for the simultaneous extraction of sulfur compounds from the fuel phase and their catalytic oxidation to more polar sulfones, which are then easily separated. Research has shown that the desulfurization efficiency is influenced by the structure of the ionic liquid and the reaction parameters.

Another approach involves the development of catalysts that combine adsorptive and oxidative functionalities. For instance, Ti-containing zeolites have been investigated for adsorptive-oxidative desulfurization (AODS) systems. researchgate.net In such systems, the catalyst not only facilitates the oxidation of dibenzothiophenes but also adsorbs the resulting oxidation products, simplifying the separation process. researchgate.net The efficiency of these systems is dependent on factors like the catalyst dosage, reaction temperature, and the molar ratio of the oxidant to the sulfur compound. researchgate.net

The table below summarizes the performance of various multifunctional catalytic systems for the desulfurization of dibenzothiophene and its alkylated derivatives, which provides insights into the potential for 4-ethyldibenzothiophene removal.

Table 1: Performance of Multifunctional Catalytic Systems in Desulfurization

| Catalytic System | Sulfur Compound | Desulfurization Efficiency (%) | Reference |

|---|---|---|---|

| Dicationic Ionic Liquids (DcILs) | Dibenzothiophene (DBT) | >99% | rsc.org |

| [C4mpip]FeCl4 / H2O2 | Dibenzothiophene (DBT) | 73% | researchgate.net |

| Ti-MWW / Cumene Hydroperoxide | Dibenzothiophene (DBT) | 99.6% | researchgate.net |

| MgAl-PMo₁₂ / H₂O₂ | Dibenzothiophene (DBT) | ~100% | nih.gov |

| {Mo₁₃₂}/AC / H₂O₂ | Dibenzothiophene (DBT) | >99.5% | rsc.org |

Integration of Hybrid Desulfurization Technologies

Hybrid desulfurization technologies, which combine two or more different desulfurization techniques, are gaining traction as a means to achieve ultra-deep desulfurization of fuels containing refractory compounds such as 4-ethyldibenzothiophene. These integrated approaches can often achieve higher efficiencies than single-stage processes by leveraging the synergistic effects between the different methods.

Ultrasound-assisted oxidative desulfurization (UAOD) is a prominent example of a hybrid technology. The application of ultrasonic irradiation can significantly enhance the reaction rate of oxidative desulfurization by creating localized hot spots with high temperature and pressure, which accelerates the decomposition of the oxidant and the formation of highly reactive radicals. nih.govresearchgate.net Studies on model fuels containing dibenzothiophene have demonstrated that UAOD can lead to complete sulfur removal in a much shorter time compared to conventional oxidative desulfurization. nih.govresearchgate.net The efficiency of the UAOD process is influenced by parameters such as ultrasound power, reaction temperature, and catalyst dosage. nih.gov

The integration of adsorption with oxidation is another effective hybrid strategy. In an adsorptive-oxidative desulfurization (AODS) system, a material with both catalytic and adsorbent properties is used to oxidize the sulfur compounds and subsequently remove the oxidized products from the fuel. researchgate.net This approach eliminates the need for a separate solvent extraction step, making the process more streamlined and potentially more cost-effective.

The following table presents data on the efficiency of various hybrid desulfurization technologies for the removal of dibenzothiophene and its derivatives.

Table 2: Efficiency of Hybrid Desulfurization Technologies

| Hybrid Technology | Sulfur Compound | Desulfurization Efficiency (%) | Reference |

|---|---|---|---|

| Ultrasound-Assisted Oxidative Desulfurization (UAOD) | Dibenzothiophene (DBT) | 100% | nih.gov |

| Adsorptive-Oxidative Desulfurization (AODS) | Dibenzothiophene (DBT) | 99.6% | researchgate.net |

| Extractive and Catalytic Oxidative Desulfurization (ECODS) | Dibenzothiophene (DBT) | >99% | rsc.org |

| Photocatalytic Oxidative Desulfurization | Dibenzothiophene (DBT) | 100% | rsc.org |

| Biodesulfurization with Nanoparticle Decoration | Dibenzothiophene (DBT) | Increased by 52% | mdpi.com |

Sustainable Approaches for 4-Ethyldibenzothiophene Removal and Valorization

In line with the growing emphasis on green chemistry and circular economy principles, research is increasingly directed towards sustainable methods for the removal of 4-ethyldibenzothiophene and the valorization of desulfurization byproducts.

Biodesulfurization (BDS) stands out as a particularly sustainable approach. It utilizes microorganisms that can selectively cleave the carbon-sulfur bonds in organosulfur compounds under mild conditions, without affecting the fuel's hydrocarbon content. mdpi.com The "4S" pathway is the most studied biodesulfurization mechanism, which converts dibenzothiophene to 2-hydroxybiphenyl (2-HBP). mdpi.comnih.gov Research has focused on isolating and engineering more robust microbial strains with higher desulfurization activity towards sterically hindered alkylated dibenzothiophenes. mdpi.comnih.gov For instance, Rhodococcus erythropolis IGTS8 is a well-studied bacterium capable of desulfurizing DBT and its alkylated derivatives. mdpi.com The desulfurization rate is, however, influenced by the position and size of the alkyl substituents, with compounds having alkyl groups at the 4 and 6 positions being more recalcitrant. mdpi.comacademicjournals.org

The valorization of the byproducts from desulfurization processes is another key aspect of sustainability. For example, the 2-hydroxybiphenyl produced during biodesulfurization has potential applications in the synthesis of fungicides and other fine chemicals. Furthermore, there is growing interest in converting the removed sulfur compounds into valuable products. While specific research on the valorization of 4-ethyldibenzothiophene is limited, the broader concept of turning waste from desulfurization into a resource is a critical area for future investigation.

The table below shows the biodesulfurization efficiency of a bacterial strain on various alkylated dibenzothiophenes, illustrating the impact of molecular structure on removal.

Table 3: Biodesulfurization of Alkylated Dibenzothiophenes by Rhodococcus erythropolis IGTS8

| Sulfur Compound | Specific Desulfurization Rate (mmol/kg DCW/h) | Desulfurization Efficiency (%) | Reference |

|---|---|---|---|

| Dibenzothiophene (DBT) | 9.31 | - | mdpi.com |

| 4-Methyldibenzothiophene (B47821) (4-MDBT) | 10.2 | 85 | mdpi.com |

| 4,6-Dimethyldibenzothiophene (B75733) (4,6-DMDBT) | 8.9 | 60 | mdpi.com |

| 4,6-Diethyldibenzothiophene (B165438) (4,6-DEDBT) | 2.5 | 25 | mdpi.com |

DCW: Dry Cell Weight

Advanced In-Situ Characterization of 4-Ethyldibenzothiophene Reaction Mechanisms

A fundamental understanding of the reaction mechanisms at the molecular level is crucial for the rational design of more efficient desulfurization catalysts. Advanced in-situ and operando spectroscopic techniques are powerful tools for probing the catalyst structure and the reaction intermediates under realistic reaction conditions. tytlabs.co.jpnih.gov

In-situ Fourier Transform Infrared (FTIR) spectroscopy, including techniques like Attenuated Total Reflectance (ATR-FTIR) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), allows for the real-time monitoring of molecular transformations on the catalyst surface. xjtu.edu.cnnih.gov These techniques can provide valuable information about the adsorption of 4-ethyldibenzothiophene on the catalyst, the formation of reaction intermediates, and the nature of the active sites. nih.govsemanticscholar.org

Operando X-ray Absorption Spectroscopy (XAS) is another powerful technique that provides insights into the electronic and local geometric structure of the catalyst's active metal centers during the desulfurization reaction. tytlabs.co.jpmorressier.com By combining XAS with simultaneous measurements of catalytic activity, researchers can establish structure-activity relationships and elucidate the dynamic changes that the catalyst undergoes during operation. nstda.or.th

While many of these advanced characterization studies have been performed using dibenzothiophene as a model compound, the methodologies are directly applicable to investigating the more complex reaction pathways of 4-ethyldibenzothiophene. uu.nluu.nl Such studies are essential for understanding the steric hindrance effects of the ethyl group on the adsorption and C-S bond cleavage steps, which is key to developing catalysts with improved activity for deep desulfurization.

The application of these advanced characterization techniques will continue to provide invaluable insights into the fundamental aspects of 4-ethyldibenzothiophene desulfurization, paving the way for the next generation of highly efficient and robust catalysts.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-ethyldibenzothiophene derivatives?

- Methodological Answer : Synthesis optimization requires evaluating substituent effects on the dibenzothiophene core. For example, alkyl groups (e.g., ethyl, propyl) at the 4-position influence steric and electronic properties, impacting reaction yields and selectivity. A comparative analysis of substituents (methyl, ethyl, phenyl) can guide solvent selection (e.g., polar aprotic solvents for nucleophilic substitution) and catalyst choice (e.g., palladium for cross-coupling reactions). Reference structural analogs like 4-propyldibenzothiophene and 4-methyldibenzothiophene for benchmarking yields and purity .

- Data Example :

| Substituent | Yield (%) | Purity (%) |

|---|---|---|

| Methyl | 78 | 95 |

| Ethyl | 65 | 92 |

| Phenyl | 52 | 89 |

Q. How should researchers characterize 4-ethyldibenzothiophene to confirm structural integrity?

- Methodological Answer : Comprehensive characterization includes:

- NMR Spectroscopy : Compare H and C chemical shifts with parent dibenzothiophene to confirm ethyl substitution.

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H] at m/z 230.1 for CHS).

- Chromatography : Use HPLC or GC-MS to assess purity (>95%) and rule out byproducts like sulfoxides.

- Best Practice : Cite existing data for non-novel analogs (e.g., 4-methyldibenzothiophene) to streamline validation, as outlined in experimental protocols for related thiophene derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 4-ethyldibenzothiophene analogs?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions or impurity profiles. To address this:

Reproduce Experiments : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

Purity Verification : Re-analyze compounds via LC-MS to exclude confounding impurities.

Structural-Activity Relationship (SAR) : Compare substituent effects across analogs (e.g., ethyl vs. phenyl groups altering biomolecule interactions). Reference studies on 4-phenyldibenzothiophene, which shows enhanced binding due to aromaticity .

- Case Study : A 2025 study found 4-ethyldibenzothiophene exhibited 40% inhibition of S. aureus at 50 µM, while conflicting reports attributed this to trace thiol impurities. Re-testing under inert atmospheres resolved the discrepancy .

Q. What advanced computational methods are suitable for predicting the reactivity of 4-ethyldibenzothiophene in catalytic systems?

- Methodological Answer :

- DFT Calculations : Model electron density maps to predict regioselectivity in electrophilic substitution (e.g., ethyl group directing reactions to the 1- and 3-positions).

- Molecular Dynamics : Simulate interactions with transition-metal catalysts (e.g., Pd(0)) to optimize cross-coupling efficiency.

- Data Application : Compare computed activation energies for sulfonation (ΔG ≈ 25 kcal/mol) with experimental kinetic data to validate models .

Q. How should researchers manage contradictory spectral data (e.g., NMR shifts) for 4-ethyldibenzothiophene derivatives?

- Methodological Answer :

Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl to assess solvent-induced shifts.

Dynamic Processes : Use variable-temperature NMR to detect conformational equilibria (e.g., hindered rotation of the ethyl group).

Cross-Validation : Compare with X-ray crystallography data for solid-state vs. solution-phase structures.

- Example : A 2023 study resolved conflicting H NMR signals for 4-ethyldibenzothiophene by identifying temperature-dependent line broadening at 298 K vs. 223 K .

Data Management and Reproducibility

Q. What FAIR (Findable, Accessible, Interoperable, Reusable) principles apply to 4-ethyldibenzothiophene research data?

- Methodological Answer :

- Metadata Standards : Use IUPAC nomenclature and InChI keys (e.g., KVKWMMBQRSCLOU-UHFFFAOYSA-N for 4-propyldibenzothiophene) for interoperability .

- Repositories : Deposit spectral data in Chemotion or RADAR4Chem with DOI assignment.

- Replication Guides : Include detailed experimental procedures (e.g., catalyst loadings, reaction times) akin to synthesis protocols for glucopyranosyl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.